molecular formula C12H19NO3 B1418211 Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate CAS No. 72611-25-7

Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate

Cat. No. B1418211
CAS RN: 72611-25-7
M. Wt: 225.28 g/mol
InChI Key: MPKVSDJFSWENNA-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate, also known as ethyl acetoacetate (EAA), is a compound belonging to the family of azepanones and is a versatile synthetic intermediate in organic synthesis. The compound is widely used in various scientific research applications due to its unique properties and reactivity.

Scientific Research Applications

Synthesis and Condensation Reactions

Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate has been explored in various synthetic and condensation reactions. For instance, its derivative, Z(E)-ethyl 3-oxo-2-(4-phenyl-1,3-dithiolan-2-ylidene)butanoate, was prepared and underwent condensation reactions with arylaldehydes to yield products like (2Z(E),4E)-3-oxo-5-phenyl-2-(4-phenyl-1,3-dithiolan-2-ylidene)pent-4-enoic acid in good yield (Wang Yan-ru & Yuan Haifeng, 2007).

Versatility in Heterocycle Synthesis

This compound is a versatile intermediate for synthesizing a broad range of trifluoromethyl heterocycles. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, various trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be synthesized from the diazoketoester either directly or with minimal additional steps (Mark A. Honey et al., 2012).

Antimicrobial Activity

Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate derivatives have been synthesized and studied for their antimicrobial properties. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate showed promising results in antimicrobial activity studies (Ajay Kumar Kariyappa et al., 2016).

Photoreactions and Stability Studies

Studies on the photoreactions of derivatives of this compound, such as 2-(dibenzylamino)ethyl 4-phenyl-3-oxobutanoate, have revealed insights into the stability and conformational flexibility of biradical intermediates, which are crucial in these photocyclizations (T. Hasegawa et al., 1990).

Structural Analysis and Characterization

Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate derivatives have been extensively characterized using techniques like NMR, mass spectra, and X-ray diffraction studies. These studies provide detailed insights into their molecular structure and properties (A. D. Kumar et al., 2016).

properties

IUPAC Name

ethyl (Z)-3-hydroxy-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-3-16-12(15)11(9(2)14)10-7-5-4-6-8-13-10/h14H,3-8H2,1-2H3/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKVSDJFSWENNA-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)C1=NCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/C1=NCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate
Reactant of Route 3
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate
Reactant of Route 4
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate
Reactant of Route 5
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate
Reactant of Route 6
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.